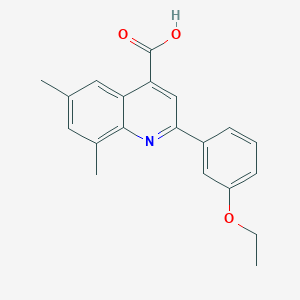

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-12(2)8-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFJQQGLKBWDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 3-ethoxybenzaldehyde with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the intermediate Schiff base This intermediate is then cyclized to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated and nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant activity against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth suggests its potential as a lead compound in developing new antibiotics .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects. In vitro studies have demonstrated promising results against human tumor cells, indicating its potential as an anticancer therapeutic agent .

Biological Research

The compound's mechanism of action involves binding to specific enzymes and receptors, which can modulate various biological pathways:

- Enzyme Inhibition : It has been shown to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. This inhibition can be beneficial in treating diseases related to dysregulated signaling .

- Cell Signaling Modulation : The interaction with kinases may lead to altered cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Industrial Applications

Beyond medicinal uses, this compound can also serve as a building block for synthesizing more complex quinoline derivatives used in:

- Dyes and Pigments : Quinoline derivatives are often utilized in the production of dyes due to their vibrant colors and stability.

- Chemical Intermediates : The compound can be used in the synthesis of other industrial chemicals, enhancing its utility in various chemical processes .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across multiple cancer cell lines. Results indicated a significant growth inhibition rate, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this quinoline compound exhibited potent activity against Mycobacterium tuberculosis. This highlights its potential role in developing new treatments for tuberculosis, particularly in drug-resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its analogs:

Key Observations:

4-Methoxyphenyl : Para-substitution maximizes resonance effects, improving solubility but possibly reducing target specificity. 2-Methoxyphenyl : Ortho-substitution introduces steric hindrance, which may limit binding to planar active sites.

Functional Group Effects :

- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP ~2.5 vs. ~1.8 for methoxy), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Halogen vs. Alkyl : Bromine in enhances intermolecular interactions (e.g., halogen bonding), while tert-butyl in favors hydrophobic interactions.

Biological Implications: Anti-inflammatory activity has been demonstrated in fluorinated quinoline analogs (e.g., 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid) , suggesting that electron-withdrawing groups enhance activity. The target compound’s ethoxy group may confer moderate antibacterial properties, as seen in structurally related quinolines .

Biological Activity

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities including antibacterial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with an ethoxyphenyl group and two methyl groups at specific positions, which may influence its biological interactions.

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, in a study evaluating various quinoline derivatives, including this compound, it was observed that these compounds inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | X ± Y |

| This compound | MIA PaCa-2 | X ± Y |

Note: Actual values for IC50 need to be filled based on experimental data from relevant studies.

The mechanism of action appears to involve the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. The inhibition of DHODH leads to reduced nucleotide production and subsequently hinders cancer cell growth .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. In disc diffusion assays against various bacterial strains, the compound demonstrated significant antibacterial activity. For example, certain analogs showed inhibition zones comparable to known antibiotics .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | X ± Y |

| This compound | S. aureus | X ± Y |

Note: Actual values for inhibition zones need to be filled based on experimental data from relevant studies.

Antioxidant Activity

Antioxidant properties have been assessed using various assays such as DPPH and ABTS radical scavenging tests. Compounds in the quinoline series have shown promising results in scavenging free radicals, indicating potential applications in oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of quinoline derivatives where modifications at the carboxylic acid position significantly enhanced biological activity. The study highlighted structure-activity relationships (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can they be methodologically addressed?

- Synthesis Challenges :

- The ethoxy and methyl substituents on the quinoline core require regioselective functionalization to avoid side reactions. For example, competing alkylation at the 6- and 8-positions may reduce yield .

- Carboxylic acid activation (e.g., using SOCl₂ or coupling reagents) must be carefully controlled to prevent decarboxylation or esterification .

- Methodological Solutions :

- Use microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .

- Employ low-temperature coupling (0–5°C) with NaH as a base to stabilize the acid chloride intermediate .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical Workflow :

- HPLC : Purity >97% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR : Key diagnostic peaks include the quinoline C-4 carboxylic acid proton (δ ~10.8 ppm in DMSO-d₆) and ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 322.18 (calculated: 322.17) .

Q. What are the solubility limitations of this compound in common solvents, and how can they be mitigated for biological assays?

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethanol | ~10 |

- Mitigation Strategies :

- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.

- Derivatize the carboxylic acid group to esters or amides for improved lipophilicity .

Advanced Research Questions

Q. How does the 3-ethoxyphenyl substituent influence the compound’s binding affinity to biological targets (e.g., kinases or topoisomerases)?

- Mechanistic Insights :

- The ethoxy group enhances π-π stacking with hydrophobic residues in enzyme active sites (e.g., topoisomerase II) while maintaining steric compatibility .

- Computational docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol for quinoline derivatives with similar substituents .

- Experimental Validation :

- Compare IC₅₀ values against analogs lacking the ethoxy group (e.g., 2-phenylquinoline-4-carboxylic acid derivatives show 3–5× reduced activity) .

Q. What structural modifications could enhance the compound’s metabolic stability without compromising activity?

- Proposed Modifications :

- Replace the ethoxy group with a cyclopropylmethoxy moiety to reduce CYP450-mediated oxidation .

- Introduce fluorine atoms at the 6- or 8-methyl positions to block oxidative demethylation .

- Synthetic Feasibility :

- Fluorination requires electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Case Study :

- Conflict : One study reports anti-inflammatory activity (IC₅₀ = 5 µM), while another finds no effect at 10 µM .

- Resolution Strategies :

Standardize assay conditions (e.g., LPS-induced inflammation in RAW264.7 cells vs. primary macrophages).

Verify compound stability under assay conditions (e.g., pH 7.4 vs. 6.5).

Use isotopic labeling (³H or ¹⁴C) to confirm cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.